molecular formula C9H12N2O B1331722 N-(4-amino-2-methylphenyl)acetamide CAS No. 56891-59-9

N-(4-amino-2-methylphenyl)acetamide

Cat. No.: B1331722
CAS No.: 56891-59-9
M. Wt: 164.2 g/mol
InChI Key: GWFPMSIIVJMYRZ-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)acetamide: is an organic compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . It is a derivative of acetanilide, where the amino group is substituted at the para position and a methyl group is substituted at the ortho position relative to the acetamide group. This compound is primarily used in research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to carry out the acetylation reaction.

    Continuous Stirring: Ensuring thorough mixing and reaction completion.

    Automated Purification: Employing automated systems for purification, such as and units.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-amino-2-methylphenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like or . These reactions can lead to the formation of corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced using reducing agents such as or , leading to the formation of amine derivatives.

    Substitution: this compound can participate in electrophilic substitution reactions, particularly at the aromatic ring. Common reagents include (e.g., bromine) and .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly in relation to its structural analogs.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved often include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity.

    Receptor Modulation: Interacting with receptors to modulate their activity, either by agonistic or antagonistic mechanisms.

Comparison with Similar Compounds

    N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an amino group.

    N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of an amino group.

    N-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of an amino group.

Uniqueness:

    Functional Group:

    Reactivity: The amino group allows for a wider range of chemical reactions, including those involving nucleophilic substitution and electrophilic addition.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFPMSIIVJMYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310779
Record name N-(4-amino-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56891-59-9
Record name 56891-59-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231662
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-amino-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Amino-2'-methylacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

19.4g (0.1 mole) of 4-acetamino-3-methyl-nitrobenzene, 30g of dimethylformamide and 1g of fresh-developed Raney nickel were fed in an autoclave, 50kg/cm2 of hydrogen was then fed thereto, and, after the reaction was carried out at 60° to 120° C while stirring, the reaction mixture was removed immediately, the Raney nickel was removed while hot, and thereafter the product was poured into 100ml of methanol to separate the 4-acetamino-3-methylaniline produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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